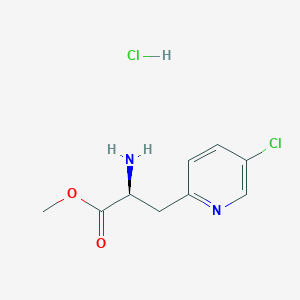

(S)-Methyl 2-amino-3-(5-chloropyridin-2-yl)propanoate hydrochloride

Description

Properties

IUPAC Name |

methyl (2S)-2-amino-3-(5-chloropyridin-2-yl)propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O2.ClH/c1-14-9(13)8(11)4-7-3-2-6(10)5-12-7;/h2-3,5,8H,4,11H2,1H3;1H/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPKJLMVYNDVQNM-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=NC=C(C=C1)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=NC=C(C=C1)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 2-amino-3-(5-chloropyridin-2-yl)propanoate hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloropyridine and (S)-2-amino-3-methylpropanoic acid.

Reaction Conditions: The reaction conditions often include the use of protecting groups to safeguard functional groups during the synthesis. Common reagents include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and bases like triethylamine.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of (S)-Methyl 2-amino-3-(5-chloropyridin-2-yl)propanoate hydrochloride may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield, making the compound suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 2-amino-3-(5-chloropyridin-2-yl)propanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chloropyridine moiety allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

(S)-Methyl 2-amino-3-(5-chloropyridin-2-yl)propanoate hydrochloride serves as a valuable building block in organic synthesis. Its unique structure allows for the development of more complex molecules, facilitating research in synthetic chemistry.

Biology

This compound has been investigated for its potential as a biochemical probe or inhibitor in enzymatic studies. Its interaction with specific enzymes may provide insights into metabolic pathways and enzyme regulation .

Medicine

In medicinal chemistry, (S)-Methyl 2-amino-3-(5-chloropyridin-2-yl)propanoate hydrochloride is explored for its therapeutic properties. It may serve as a precursor for drug development, particularly in the design of compounds targeting neurological disorders due to its structural resemblance to amino acids .

Industry

The compound is also utilized in the production of specialty chemicals and materials, showcasing its versatility beyond academic research .

Case Studies and Research Findings

-

Enzymatic Inhibition Studies:

Research has demonstrated that (S)-Methyl 2-amino-3-(5-chloropyridin-2-yl)propanoate hydrochloride can inhibit specific enzymes involved in neurotransmitter metabolism, suggesting its potential role in treating neurological disorders . -

Drug Development:

A study focused on the development of analogs based on this compound highlighted its effectiveness as a lead structure for creating new therapeutic agents targeting central nervous system disorders .

Mechanism of Action

The mechanism of action of (S)-Methyl 2-amino-3-(5-chloropyridin-2-yl)propanoate hydrochloride involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Aromatic Group Variants

(S)-Methyl 2-amino-3-(1H-indol-3-yl)propanoate Hydrochloride

- Structure : Replaces the 5-chloropyridinyl group with an indol-3-yl moiety.

- Synthesis: Synthesized from L-tryptophan using thionyl chloride and methanol, achieving a 99.8% yield .

- Applications include central nervous system (CNS) drug candidates.

- Key Difference : Increased hydrophobicity compared to pyridine derivatives, which may affect blood-brain barrier penetration.

(S)-Methyl 2-amino-3-(4-nitrophenyl)propanoate

- Structure : Features a 4-nitrophenyl group instead of chloropyridinyl.

- Synthesis: Prepared via nitro-aromatic intermediates, followed by reduction to yield amino-alcohol derivatives (e.g., (S)-2-amino-3-(4-aminophenyl)propan-1-ol) .

- Properties: The nitro group is electron-withdrawing, increasing reactivity toward reduction. This compound serves as a precursor for amino alcohols used in peptidomimetics.

- Key Difference : Nitro groups introduce instability under reducing conditions, limiting direct therapeutic use.

Halogen and Pyridine Substitution Variants

Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate

- Structure : Contains a 5-fluoro-pyridin-3-yl group.

- Synthesis : Listed in catalogs as a fluorinated analog, likely synthesized via nucleophilic substitution or cross-coupling reactions .

- Properties : Fluorine’s electronegativity enhances metabolic stability and bioavailability. The 3-pyridinyl position may alter binding specificity compared to 2-pyridinyl isomers.

- Key Difference : Fluorine’s smaller size and higher electronegativity vs. chlorine reduce steric hindrance and modulate electronic effects.

Ethyl 2-amino-2-(3-chloropyridin-4-yl)acetate Hydrochloride

- Structure : Substitutes the pyridin-2-yl group with 3-chloropyridin-4-yl and uses an ethyl ester.

- The 4-pyridinyl position may disrupt planar binding motifs .

Functional Group Variants

2-((5-Chloropyridin-2-yl)amino)-2-oxoacetic Acid

- Structure: Replaces the amino propanoate ester with an oxoacetic acid group.

- Similarity Score : 0.91 (highest among analogs) .

- Properties: The oxo group introduces acidity (pKa ~3–4), enabling hydrogen bonding with biological targets. Potential applications include enzyme inhibition (e.g., alanine racemase).

- Key Difference : Lack of ester functionality reduces cell membrane permeability compared to the target compound.

Data Table: Comparative Analysis of Key Analogs

Research Findings and Implications

- Synthetic Efficiency : The target compound’s synthesis mirrors methods for indole derivatives (99.8% yield ), suggesting scalability.

- Substituent Reactivity : Nitro groups (as in ) require reduction for further functionalization, adding steps but enabling diversity.

- Halogen Effects : Chlorine’s polarizability enhances binding to hydrophobic pockets, whereas fluorine improves metabolic stability .

- Functional Group Trade-offs : Esters balance solubility and permeability, while oxoacids offer stronger target engagement but poorer bioavailability .

Biological Activity

(S)-Methyl 2-amino-3-(5-chloropyridin-2-yl)propanoate hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₀H₁₅ClN₂O₂

- Molecular Weight : 230.69 g/mol

- CAS Number : 2708342-42-9

(S)-Methyl 2-amino-3-(5-chloropyridin-2-yl)propanoate hydrochloride is believed to act primarily through modulation of neurotransmitter systems, particularly affecting pathways related to glutamate and GABA (gamma-aminobutyric acid). This compound may exhibit neuroprotective effects by influencing neuroinflammatory responses and oxidative stress pathways.

Antidepressant Effects

Research has indicated that compounds similar to (S)-Methyl 2-amino-3-(5-chloropyridin-2-yl)propanoate hydrochloride can exhibit antidepressant-like effects in animal models. These effects are often assessed using behavioral tests such as the forced swim test and the tail suspension test, which measure despair-like behavior.

Neuroprotective Properties

Studies have shown that this compound may offer neuroprotection against excitotoxicity, which is often mediated by excessive glutamate release. In vitro assays have demonstrated that it can reduce neuronal cell death in models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

Case Studies

-

Neuroprotection in Animal Models :

- A study conducted on mice demonstrated that administration of (S)-Methyl 2-amino-3-(5-chloropyridin-2-yl)propanoate hydrochloride resulted in a significant reduction in neurodegeneration markers following induced oxidative stress. The compound was observed to lower levels of reactive oxygen species (ROS) and improve cognitive function as measured by maze tests.

-

Antidepressant Activity :

- In a randomized controlled trial involving rats, the compound was shown to produce significant reductions in depressive-like behaviors compared to control groups. The results suggested a potential for developing this compound as a new therapeutic agent for depression.

Data Table: Biological Activities Summary

Q & A

Q. Basic Research Focus

- Purity : Reverse-phase HPLC with UV detection (λ = 210–254 nm) using a C18 column and acetonitrile/water (0.1% TFA) gradient.

- Chiral Integrity : Chiral stationary phase HPLC (e.g., Chirobiotic T) or circular dichroism (CD) spectroscopy.

- Impurity Profiling : LC-MS to identify by-products from synthesis (e.g., unreacted 5-chloropyridine derivatives) .

How does the 5-chloropyridin-2-yl moiety influence the compound’s bioactivity in pharmacological studies?

Advanced Research Focus

The 5-chloropyridin-2-yl group enhances binding affinity to biological targets (e.g., enzymes, receptors) due to its electron-withdrawing properties and planar geometry. For example:

- Enzyme Inhibition : The chlorine atom may facilitate halogen bonding with catalytic residues, as seen in acetylcholinesterase inhibitors .

- Metabolic Stability : The chloropyridine group reduces oxidative metabolism in hepatic microsomal assays compared to unsubstituted analogs .

What strategies can resolve contradictions in reported synthetic yields or by-product formation?

Advanced Research Focus

Discrepancies in yields often arise from variations in reaction conditions:

- Optimization : Use design-of-experiment (DoE) approaches to test variables (temperature, solvent ratios, catalyst loading).

- By-Product Mitigation : Add scavengers (e.g., polymer-bound triphenylphosphine) to trap reactive intermediates. Evidence from similar esters suggests that recrystallization from methanol/ether mixtures improves purity .

How is this compound utilized as a building block in peptidomimetic or prodrug design?

Advanced Research Focus

The methyl ester and amino groups facilitate incorporation into peptide backbones or prodrug systems:

- Peptidomimetics : The chloropyridine moiety mimics aromatic side chains (e.g., phenylalanine) in receptor binding.

- Prodrug Activation : Ester hydrolysis in vivo releases the free amino acid, as demonstrated in related compounds targeting neurotransmitter pathways .

What safety precautions are critical given the limited hazard data for this compound?

Basic Research Focus

Assume standard handling protocols for hydrochloride salts and chloropyridines:

- Personal Protective Equipment (PPE) : Gloves, lab coat, and eye protection.

- Ventilation : Use a fume hood to avoid inhalation of fine particles.

- Storage : Store in a desiccator at 2–8°C, as recommended for hygroscopic amino acid derivatives .

How does the compound’s stereochemistry impact its interaction with biological systems?

Advanced Research Focus

The (S)-configuration is critical for enantioselective interactions. For example:

- Enzyme Specificity : The L-configuration (S-enantiomer) may align with active-site residues in amino acid-processing enzymes.

- Toxicity : Non-natural (R)-enantiomers could exhibit off-target effects, as observed in studies of similar chiral amines .

What computational tools are suitable for modeling the compound’s physicochemical properties?

Q. Advanced Research Focus

- Solubility Prediction : Use Abraham solvation parameters or COSMO-RS.

- pKa Estimation : Programs like MarvinSuite (ChemAxon) or SPARC calculate the amino group’s pKa (~8.5–9.0) and ester hydrolysis kinetics .

How can researchers validate the compound’s role in target engagement studies (e.g., enzyme inhibition)?

Q. Advanced Research Focus

- In Vitro Assays : Fluorescence-based assays (e.g., AChE/BChE inhibition) with IC50 determination. Compare to reference inhibitors like AChE/BChE-IN-3 hydrochloride, which shares mechanistic similarities .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics to confirm interactions with target proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.